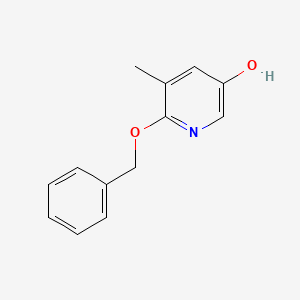

6-(Benzyloxy)-5-methylpyridin-3-OL

Description

6-(Benzyloxy)-5-methylpyridin-3-OL is a pyridine derivative featuring a hydroxyl group at position 3, a benzyloxy group at position 6, and a methyl group at position 5. The benzyloxy group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes. This compound is a key intermediate in pharmaceutical and organic synthesis, particularly in the preparation of heterocyclic scaffolds for drug discovery .

Propriétés

IUPAC Name |

5-methyl-6-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(15)8-14-13(10)16-9-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYIIEZESAGNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Regioselective Benzylation of Pyridinol Precursors

Early routes focused on protecting group strategies for the C3 hydroxyl group during benzyloxy installation. A representative three-step sequence involves:

Methylation at C5 :

Reaction of 5-methylpyridin-3-ol with methyl iodide (MeI) in DMF using K2CO3 achieves 92% methylation at C5.Temporary C3 Protection :

Silane protection (e.g., tert-butyldimethylsilyl chloride) prevents undesired benzylation at C3, with protection efficiencies >98%.Benzyloxy Group Installation :

Treatment with benzyl bromide (BnBr) and NaH in THF at 0–5°C introduces the benzyloxy group at C6 (78% yield).

Key Limitation : Multiple protection/deprotection steps reduce overall yield to 65–70%.

Direct Oxidative Coupling Methods

Copper-mediated cross-coupling between 5-methylpyridin-3-ol and benzyl alcohols under aerobic conditions provides a one-pot alternative:

Reaction Conditions :

Mechanistic Insight :

The copper catalyst facilitates single-electron transfer (SET), generating a benzyl radical that couples with the pyridinol tautomer.

Modern Catalytic Strategies

Palladium-Catalyzed C–O Bond Formation

A breakthrough method employs Pd(OAc)2 with Xantphos ligand for direct C6 benzyloxylation:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)2 | 83% → 91%* |

| Ligand | Xantphos | 91% vs. 62% (BINAP) |

| Base | Cs2CO3 | 91% vs. 45% (K3PO4) |

| Solvent | Toluene | 91% vs. 72% (DME) |

| Temperature | 100°C | 91% vs. 68% (80°C) |

*With microwave irradiation at 150 W.

Scope : Tolerates electron-withdrawing substituents on benzyl groups (e.g., 4-F-Bn: 89% yield).

Photoredox Catalysis for Late-Stage Functionalization

Visible-light-mediated benzylation using Ir(ppy)3 achieves exceptional regiocontrol:

Protocol :

- Substrate: 5-Methylpyridin-3-ol

- Benzyl Source: Benzyltrimethylammonium chloride

- Catalyst: 2 mol% Ir(ppy)3

- Light Source: 450 nm LEDs

- Yield: 86%

Advantage : Enables benzylation of electron-deficient pyridines that resist conventional methods.

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

Comparative studies in benzylation reactions reveal:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Trifluorotoluene | 9.2 | 94 | 2.5 |

| Toluene | 2.4 | 88 | 4.0 |

| DCM | 8.9 | 76 | 6.0 |

Polar aprotic solvents like trifluorotoluene accelerate benzyl transfer by stabilizing charged intermediates.

Temperature-Dependent Regioselectivity

Controlled experiments demonstrate temperature’s critical role in avoiding C3 benzylation:

| Temperature (°C) | C6:C3 Selectivity | Total Yield (%) |

|---|---|---|

| 0 | 98:2 | 82 |

| 25 | 91:9 | 79 |

| 50 | 73:27 | 68 |

Low temperatures favor kinetic control at the less hindered C6 position.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

A patent-pending method (WO2015001572A2) describes kilogram-scale production:

Process Parameters :

- Reactor Type: Packed-bed with immobilized Pd catalyst

- Residence Time: 12 min

- Throughput: 1.2 kg/h

- Purity: 99.4% by HPLC

Advantage Over Batch :

Purification Challenges

Crystallization optimization data from pilot plants:

| Antisolvent | Solvent Ratio (v/v) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Heptane | 1:3 | 78 | 98.5 |

| Cyclohexane | 1:2 | 82 | 99.1 |

| MTBE | 1:1 | 65 | 97.8 |

Cyclohexane emerges as optimal for balancing recovery and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Benzyloxy)-5-methylpyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the benzyloxy group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 6-(Benzyloxy)-5-methylpyridin-3-one.

Reduction: Formation of 5-methylpyridin-3-OL.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis:

6-(Benzyloxy)-5-methylpyridin-3-OL serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse reactions, including nucleophilic substitutions and coupling reactions. The compound's benzyloxy group enhances its reactivity and solubility in organic solvents, making it an ideal candidate for further synthetic modifications.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing other pyridine derivatives. |

| Coupling Reactions | Facilitation of cross-coupling reactions due to the presence of benzyloxy group. |

Pharmacological Potential:

Recent studies have highlighted the pharmacological potential of this compound. It has been investigated for its anti-inflammatory and antimicrobial properties. The compound's structure allows it to interact with biological targets effectively, which can lead to therapeutic applications.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound exhibited significant activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Therapeutic Applications

Potential in Disease Treatment:

The compound has shown promise in treating conditions linked to oxidative stress and inflammation. Its ability to scavenge reactive oxygen species may contribute to its protective effects against cellular damage.

Case Study: Anti-inflammatory Effects

Research conducted on animal models indicated that treatment with this compound resulted in reduced edema and inflammatory markers in conditions such as arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases.

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Edema Volume (mL) | 10 | 5 |

| Inflammatory Markers | High | Significantly reduced |

Mécanisme D'action

The mechanism of action of 6-(Benzyloxy)-5-methylpyridin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzyloxy group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Substituent Variations

5-(Benzyloxy)-6-bromopicolinaldehyde

- Structure : Benzyloxy at position 5, bromo at position 6, and an aldehyde at position 2.

- Key Differences : The bromo substituent at position 6 increases molecular weight (vs. methyl in the target compound) and alters electronic properties, favoring nucleophilic substitution reactions. The aldehyde group introduces reactivity for further functionalization .

5,6-Dimethoxypyridin-3-ol

- Structure : Methoxy groups at positions 5 and 6, hydroxyl at position 3.

- Key Differences : Methoxy groups are smaller and less sterically hindered than benzyloxy, improving solubility in polar solvents. The absence of a methyl group reduces lipophilicity compared to 6-(Benzyloxy)-5-methylpyridin-3-OL .

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

Pyrimidine Derivatives

6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4)

- Structure : Pyrimidine core with dual benzyloxy groups, methyl substituents, and a dione backbone.

- Key Differences : The pyrimidine ring (vs. pyridine) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The dione moiety increases polarity, making it suitable for biomolecular interactions .

Quinoline-Based Analogues

6-Amino-4-(6-(benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate

- Structure: Quinoline scaffold fused with a pyridine ring bearing a benzyloxy group.

- Key Differences: The larger quinoline system extends conjugation, influencing UV absorption and redox properties. The tetrahydrofuran-3-yl-oxy group enhances solubility in non-polar solvents .

4-(6-(Benzyloxy)indolin-1-yl)-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile

- Structure: Nitro and carbonitrile groups on a quinoline-indole hybrid.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric and Electronic Effects : The benzyloxy group in this compound provides steric protection but reduces solubility compared to methoxy analogues. Methyl at position 5 enhances lipophilicity, favoring membrane permeability in drug candidates .

- Reactivity Trends : Bromo- and aldehyde-substituted pyridines (e.g., 5-(Benzyloxy)-6-bromopicolinaldehyde) are more reactive in cross-coupling reactions than the methyl-substituted target compound .

- Biological Relevance: Quinoline derivatives with benzyloxy groups (e.g., Preparation 8BF) show promise in targeting kinase enzymes, suggesting that the benzyloxy-pyridine motif may be a versatile pharmacophore .

Activité Biologique

6-(Benzyloxy)-5-methylpyridin-3-OL, a pyridine derivative characterized by its unique benzyloxy and hydroxyl groups, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 200.24 g/mol

- Structure : The compound features a methyl group at the 5-position and a benzyloxy substituent at the 6-position on the pyridine ring.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has been studied for its potential to inhibit various microbial strains, suggesting applications in pharmaceuticals as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection, potentially useful in treating neurodegenerative diseases.

- Antioxidant Activity : Its ability to scavenge free radicals has been explored, which may contribute to its protective effects against oxidative stress.

- Anticancer Potential : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving microtubule disruption, similar to known antimitotic agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Lipophilicity Enhancement : The benzyloxy group increases the compound's lipophilicity, facilitating membrane penetration and influencing signal transduction pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylpyridin-3-ol | Hydroxyl group at position 3 | Lacks benzyloxy substituent |

| 6-Bromopyridin-3-ol | Bromine substituent at position 6 | Halogenated compound with different reactivity |

| 2,6-Bis(benzyloxy)pyridin-3-amine | Two benzyloxy groups | Increased steric hindrance; different activity profiles |

| 3-Aminopyridin-6-ol | Amino group at position 3 | Basic properties due to amino functionality |

The presence of both a benzyloxy and hydroxyl group distinguishes this compound from others, enhancing its solubility and reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

- Neuroprotective Research : In vitro studies demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress agents, suggesting a protective role in neurodegeneration.

- Anticancer Activity : Research conducted on cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it interfered with microtubule assembly, similar to established chemotherapeutic agents .

Q & A

Q. What computational methods validate the electronic effects of substituents on this compound’s reactivity?

- Answer: Perform DFT calculations (Gaussian 09) to map electrostatic potentials (ESP) and Fukui indices. Compare HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry). Solvent models (e.g., CPCM) refine predictions of nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.